2-Bromomethyl-4-phthalimido-pyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromomethyl-4-phthalimido-pyridine typically involves the bromination of 4-phthalimido-pyridine. This process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 2-Bromomethyl-4-phthalimido-pyridine primarily undergoes substitution reactions due to the presence of the bromomethyl group. These reactions include nucleophilic substitution, where the bromine atom is replaced by various nucleophiles .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and amines.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium azide yields 2-azidomethyl-4-phthalimido-pyridine .
Scientific Research Applications
2-Bromomethyl-4-phthalimido-pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromomethyl-4-phthalimido-pyridine involves its ability to act as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in target molecules, leading to modifications in their structure and function . This property is exploited in the synthesis of complex organic molecules and in the development of bioactive compounds .
Comparison with Similar Compounds
- 2-Bromomethyl-5-phthalimido-pyridine
- 2-Bromomethyl-3-phthalimido-pyridine
- 2-Bromomethyl-4-methoxypyridine
Comparison: Compared to its analogs, 2-Bromomethyl-4-phthalimido-pyridine is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and applications. The presence of the phthalimido group enhances its stability and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-[2-(bromomethyl)pyridin-4-yl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-8-9-7-10(5-6-16-9)17-13(18)11-3-1-2-4-12(11)14(17)19/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHVYRCWXKSADK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=NC=C3)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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